Omeprazole 13CD3
Overview
Description
Omeprazole 13CD3 is a labeled version of omeprazole, a proton pump inhibitor used primarily to treat acid-related gastrointestinal disorders. The labeling involves the incorporation of carbon-13 and deuterium isotopes, which makes it useful for various scientific studies, including pharmacokinetic and metabolic research .
Mechanism of Action
Target of Action
Omeprazole 13CD3, also known as Omeprazole-13CD3, is a proton pump inhibitor (PPI) primarily targeting the H+/K+ ATPase system found at the secretory surface of gastric parietal cells . This system is responsible for the final step in the production of gastric acid, making it a crucial target for managing conditions related to acid secretion .
Mode of Action
this compound acts by selectively and irreversibly inhibiting the H+/K+ ATPase system . This inhibition suppresses stomach acid secretion, both basal and stimulated, thereby reducing the overall acidity within the stomach . It’s worth noting that Omeprazole shows competitive inhibition of CYP2C19 activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gastric acid secretion pathway. By inhibiting the H+/K+ ATPase system, this compound effectively reduces the production of gastric acid . This has downstream effects on the digestive process and the overall pH balance within the stomach.
Pharmacokinetics
this compound is rapidly absorbed and primarily metabolized in the liver via CYP2C19 and to a lesser extent via CYP3A4 to hydroxy, desmethyl, and sulfone metabolites, all of which are inactive . After administration, negligible amounts of unchanged drug are excreted in urine . The bioavailability of Omeprazole is reported to be between 35-76% .
Result of Action
The primary result of this compound’s action is the reduction of gastric acid secretion. This leads to a decrease in gastric acidity, which can promote the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection . It is used to treat conditions such as heartburn, gastric acid hypersecretion, gastroesophageal reflux disease (GERD), and peptic ulcer disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption and consequently the effectiveness of the drug . Additionally, genetic factors such as polymorphisms in the CYP2C19 gene can affect the metabolism of this compound, potentially influencing its efficacy .
Biochemical Analysis
Biochemical Properties
Omeprazole 13CD3 plays a significant role in biochemical reactions, primarily as a proton pump inhibitor. It interacts with the enzyme hydrogen-potassium ATPase (H+/K+ ATPase) located in the parietal cells of the stomach. By binding to this enzyme, this compound inhibits the final step of gastric acid secretion, thereby reducing acid production . Additionally, this compound shows competitive inhibition of the enzyme CYP2C19 with a Ki of 2 to 6 μM . This interaction is crucial as it affects the metabolism of various drugs processed by CYP2C19.
Cellular Effects
This compound influences various cellular processes, particularly in gastric parietal cells. It increases the pH within the stomach by inhibiting acid secretion, which can affect cell signaling pathways related to acid production and secretion . Furthermore, this compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential impact on cellular metabolism and microbial interactions . The compound also affects gene expression related to acid secretion and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the H+/K+ ATPase enzyme in the stomach lining. This binding is irreversible and leads to the inhibition of the enzyme’s activity, effectively blocking the secretion of gastric acid . This compound also interacts with CYP2C19, inhibiting its activity and thereby affecting the metabolism of drugs that are substrates of this enzyme . These interactions highlight the compound’s role in enzyme inhibition and its broader impact on metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable, but its inhibitory effects on H+/K+ ATPase can lead to long-term changes in gastric acid secretion . Studies have shown that prolonged use of omeprazole can lead to enterochromaffin-like cell hyperplasia, although no cases of carcinoids or dysplasia have been reported . These temporal effects are important for understanding the long-term impact of this compound on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively reduces gastric acid secretion without significant adverse effects . At higher doses, this compound can cause gastrointestinal disturbances such as vomiting and diarrhea . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by the enzyme CYP2C19 . The compound undergoes oxidation reactions, leading to the formation of metabolites such as hydroxyomeprazole and omeprazole sulfone . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its impact on drug metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed in the small intestine and transported to the stomach lining, where it exerts its inhibitory effects on H+/K+ ATPase . The compound’s distribution is influenced by its binding to plasma proteins and its ability to penetrate cell membranes . These factors determine the localization and accumulation of this compound in target tissues.
Subcellular Localization
This compound is primarily localized in the parietal cells of the stomach, where it targets the H+/K+ ATPase enzyme . The compound’s localization is facilitated by its chemical structure, which allows it to bind specifically to the enzyme’s active site. This subcellular localization is critical for the compound’s function as a proton pump inhibitor and its overall efficacy in reducing gastric acid secretion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Omeprazole 13CD3 involves the incorporation of carbon-13 and deuterium into the omeprazole molecule. The general synthetic route includes the following steps:
Preparation of the Pyridine Intermediate: The pyridine ring is synthesized with the incorporation of carbon-13 and deuterium.
Formation of the Benzimidazole Ring: The benzimidazole ring is formed through a series of reactions involving the pyridine intermediate.
Sulfoxidation: The final step involves the oxidation of the sulfur atom to form the sulfoxide group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale preparation of labeled pyridine and benzimidazole intermediates.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions for each reaction step.
Purification and Quality Control: High-performance liquid chromatography (HPLC) and other techniques are used to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Omeprazole 13CD3 undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone.
Reduction: The sulfoxide group can be reduced back to a sulfide.
Substitution: The methoxy groups on the pyridine and benzimidazole rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under basic conditions.
Substitution: Nucleophiles such as thiols or amines under basic or acidic conditions.
Major Products
Oxidation: Omeprazole sulfone.
Reduction: Omeprazole sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Omeprazole 13CD3 has a wide range of scientific research applications:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of omeprazole in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to study interactions with other drugs and their effects on omeprazole metabolism.
Biological Research: Investigates the effects of omeprazole on various biological systems, including its role as a proton pump inhibitor.
Industrial Applications: Used in the development and quality control of omeprazole formulations.
Comparison with Similar Compounds
Similar Compounds
Esomeprazole: The S-enantiomer of omeprazole, also a proton pump inhibitor.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A proton pump inhibitor with a slightly different chemical structure but similar therapeutic effects.
Uniqueness
Omeprazole 13CD3 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies that are not possible with the unlabeled compound. This makes it particularly valuable in research settings where precise tracking of the compound is required .
Properties
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuterio(113C)methoxy)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3+1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDBMMJDZJVOS-LBDFIVMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261395-28-1 | |
Record name | 1261395-28-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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